molecular formula C16H19N3O3 B7712970 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(pyrrolidin-1-yl)propan-1-one

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No. B7712970
M. Wt: 301.34 g/mol
InChI Key: LOKYQVVTQVGPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in research related to the central nervous system. This compound is also known as MDPV, which is a designer drug that has been banned in several countries due to its potential for abuse. However, the focus of

Mechanism of Action

MDPV acts by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in their levels in the synaptic cleft. This results in an increase in the activity of these neurotransmitters, which leads to the psychostimulant effects of MDPV. The anxiogenic effects of MDPV are thought to be mediated by its actions on the serotonin system.
Biochemical and Physiological Effects:
MDPV has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which leads to an increase in their levels in the synaptic cleft. This results in an increase in the activity of these neurotransmitters, which leads to the psychostimulant effects of MDPV. MDPV has also been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications.

Advantages and Limitations for Lab Experiments

MDPV has several advantages for lab experiments. It is a potent and selective reuptake inhibitor of dopamine and norepinephrine, which makes it a useful tool for studying the role of these neurotransmitters in the brain. However, MDPV has several limitations for lab experiments. It has been shown to have potential for abuse, which makes it difficult to use in human studies. MDPV also has several cardiovascular effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research related to MDPV. One area of interest is the study of its potential applications in the treatment of conditions such as ADHD and depression. Another area of interest is the study of its potential for abuse and addiction. Further research is also needed to understand the cardiovascular effects of MDPV and its potential for toxicity.

Synthesis Methods

MDPV is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with hydrazine hydrate to form 3,4-methylenedioxyphenylhydrazine. This intermediate is then reacted with methyl chloroacetate to form the corresponding ester, which is further reacted with sodium azide to form the 1,2,4-oxadiazole ring. The final step involves the reduction of the ester to form MDPV.

Scientific Research Applications

MDPV has been extensively studied for its potential applications in research related to the central nervous system. It has been shown to act as a potent and selective reuptake inhibitor of dopamine and norepinephrine, which makes it a potential candidate for the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and depression. MDPV has also been shown to have anxiogenic and psychostimulant effects, which makes it a potential candidate for the study of drug addiction and abuse.

properties

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-21-13-6-4-12(5-7-13)16-17-14(22-18-16)8-9-15(20)19-10-2-3-11-19/h4-7H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKYQVVTQVGPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-5-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,2,4-oxadiazole

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